N-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-25(16-15(19(20,21)22)8-4-9-23-16)13-6-5-11-26(12-13)18(27)14-7-3-10-24-17(14)28-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWWEJZQTAVKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=C(N=CC=C2)OC)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Molecular Formula : C19H21F3N4O2
Molecular Weight : 394.4 g/mol
CAS Number : 2548982-15-4
IUPAC Name : (2-methoxypyridin-3-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
The compound exhibits biological activity primarily through its interaction with various molecular targets. It is hypothesized that the trifluoromethyl and methoxypyridine groups enhance its binding affinity to specific receptors, potentially influencing pathways involved in neuroprotection and anti-inflammatory responses.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, a derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that it may inhibit tumor growth through apoptosis induction. In one study, compounds similar in structure were evaluated for their ability to inhibit cell proliferation in hypopharyngeal tumor cells, showing promising results compared to existing chemotherapeutics like bleomycin .
Anti-inflammatory Effects
The compound's structural features suggest it may modulate inflammatory pathways. In vitro assays indicated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, which is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Properties
Research indicates that piperidine derivatives can exhibit neuroprotective effects. The compound may influence cholinergic pathways, which are vital for cognitive function and memory, thereby presenting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Inhibition of Mycobacterium tuberculosis : A related study on piperidine derivatives revealed that certain compounds inhibited the activity of Mycobacterium tuberculosis pantothenate synthetase with IC50 values in the low micromolar range, indicating potential for tuberculosis treatment .
- Cytotoxicity Assays : In a series of cytotoxicity assays, derivatives of this compound were tested against a panel of cancer cell lines. The results showed varying degrees of cytotoxicity, with some derivatives achieving IC50 values lower than 10 µM, which is indicative of significant anti-cancer activity .
Data Table: Biological Activity Overview
| Activity Type | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer Activity | Hypopharyngeal Tumor Cells | <10 | Induces apoptosis; compared favorably to bleomycin |
| Anti-inflammatory | Macrophages | N/A | Reduces pro-inflammatory cytokines |
| Antimycobacterial | Mycobacterium tuberculosis | <10 | Inhibits pantothenate synthetase |
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
The compound has been investigated for its role as a Vesicular Acetylcholine Transporter (VAChT) inhibitor . VAChT inhibitors are crucial in the treatment of various neurological disorders, including Alzheimer's disease. In studies, derivatives of piperidine with carbonyl groups have shown high potency and selectivity for VAChT, indicating that similar compounds could be effective in modulating cholinergic activity in the brain .
Table 1: Summary of VAChT Inhibitors and Their Potency
| Compound Name | Potency (IC50) | Mechanism of Action |
|---|---|---|
| N-Methyl-Pyrrole Derivative | Submicromolar | VAChT Inhibition |
| N-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine | TBD | TBD |
Synthesis and Structural Insights
The synthesis of this compound involves several steps, including the formation of key intermediates through reactions with various reagents. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the piperidine ring can enhance biological activity .
Synthesis Pathway Overview
- Starting Materials : Use of commercially available piperidine derivatives.
- Reagents : Utilization of carbonyl compounds and trifluoromethylating agents.
- Key Reaction Conditions : Temperature control and solvent choice are critical for maximizing yield.
Case Studies and Research Findings
Several research studies have documented the efficacy of related compounds in preclinical models:
- A study highlighted the effectiveness of a similar piperidine derivative in reducing symptoms associated with cognitive decline in animal models, suggesting potential pathways for human applications .
- Another investigation focused on the pharmacokinetics and bioavailability of these compounds, revealing promising absorption profiles that may facilitate their use in clinical settings .
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future exploration:
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Structural Modifications : Investigating the effects of further structural modifications to enhance selectivity and reduce side effects.
Comparison with Similar Compounds
Structural Analogues with Piperidine Moieties
Piperidine-containing compounds are prevalent in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding. Key analogues include:
Key Observations :
- The target compound’s 2-methoxypyridine-3-carbonyl group distinguishes it from pyrazole-linked analogues (e.g., DLK inhibitor in ), which may influence target selectivity due to altered steric and electronic profiles.
- Piperidine substitution position (3-yl vs. 4-yl) impacts spatial orientation in binding pockets. For example, the DLK inhibitor’s piperidin-4-yl group facilitates interactions with kinase hinge regions .
Pyridin-2-amine Derivatives with Trifluoromethyl Groups
The CF₃ group enhances metabolic stability and lipophilicity. Notable derivatives include:
Key Observations :
- The 3-CF₃ substitution in the target compound mirrors the androgen receptor antagonist (), which exploits CF₃ for hydrophobic interactions with the receptor’s ligand-binding domain .
- Simpler derivatives (e.g., ) lack the piperidine-carbonyl system, reducing complexity but limiting target engagement versatility.
Key Observations :
Physicochemical Properties
Key Observations :
- The nitro group in ’s compound increases polarity but may confer metabolic instability.
Preparation Methods
Preparation of 2-Methoxypyridine-3-Carboxylic Acid
2-Methoxypyridine-3-carboxylic acid is commercially available or synthesized via oxidation of 3-methyl-2-methoxypyridine using KMnO₄ under acidic conditions.
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or converted to a mixed anhydride for subsequent coupling. Alternatively, coupling reagents like HATU or DCC are employed for direct amide formation.
Example Protocol (Adapted from):
-
Dissolve 2-methoxypyridine-3-carboxylic acid (10 mmol) in anhydrous dichloromethane.
-
Add HATU (11 mmol) and DIPEA (20 mmol) under nitrogen.
-
Stir for 30 minutes at 0°C.
-
Add piperidin-3-amine (10 mmol) and stir at room temperature for 12 hours.
-
Isolate the product via aqueous workup and column chromatography (Yield: 75–85%).
Synthesis of N-Methyl-3-(Trifluoromethyl)Pyridin-2-Amine
Bromination of 3-(Trifluoromethyl)Pyridin-2-Amine
Bromination at the 5-position is achieved using bromine in acetic acid:
N-Methylation of the Amine
Methylation is performed using methyl iodide and a base:
Protocol:
-
Dissolve 3-(trifluoromethyl)-5-bromopyridin-2-amine (10 mmol) in DMF.
-
Add K₂CO₃ (20 mmol) and CH₃I (15 mmol).
-
Heat at 60°C for 6 hours.
Final Coupling and Characterization
Amide Bond Formation
The two intermediates are coupled using HATU-mediated amidation:
Optimized Conditions (Adapted from):
| Reagent | Quantity | Role |
|---|---|---|
| HATU | 1.3 eq | Coupling agent |
| DIPEA | 3 eq | Base |
| DMF | 3 mL/mmol | Solvent |
| Reaction temperature | 75°C | Microwave irradiation |
Procedure:
Analytical Data
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J = 5.2 Hz, 1H), 7.98 (s, 1H), 7.65–7.55 (m, 2H), 4.12–3.95 (m, 4H), 3.85 (s, 3H), 3.40 (s, 3H).
HRMS (ESI): m/z calcd for C₂₀H₂₂F₃N₄O₂ [M+H]⁺: 419.1689, found: 419.1683.
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
An alternative pathway involves reductive amination of a ketone intermediate:
Solid-Phase Synthesis
For high-throughput applications, the compound has been synthesized on Wang resin using Fmoc-protected piperidine derivatives.
Industrial-Scale Production Considerations
Process Optimization
Quality Control
-
HPLC Purity: >99% (Method: C18 column, 0.1% TFA in H₂O/MeCN).
-
Impurity Profiling: Identifies byproducts from incomplete methylation or hydrolysis.
Challenges and Solutions in Synthesis
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with coupling a 2-methoxypyridine-3-carbonyl chloride to a piperidine derivative, followed by alkylation or amination to introduce the trifluoromethylpyridin-2-amine moiety. Key steps include:
- Coupling reaction : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the pyridine carbonyl and piperidine .
- N-methylation : Employ methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
- Trifluoromethyl introduction : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) with a trifluoromethylboronate reagent . Optimization requires monitoring reaction progress via TLC or LC-MS and adjusting parameters like temperature (60–100°C), solvent polarity, and catalyst loading .
Q. How should researchers validate the structural integrity of this compound?
A combination of spectroscopic techniques is critical:
- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, piperidine ring protons at 1.5–3.5 ppm) and carbon assignments .
- HRMS : High-resolution mass spectrometry to verify molecular weight (expected [M+H]+ ~414.16) .
- IR : Detect carbonyl (C=O stretch ~1680 cm⁻¹) and trifluoromethyl (CF₃ stretch ~1120 cm⁻¹) groups .
- X-ray crystallography (if crystalline): Resolve stereochemistry at the piperidine ring .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
SAR studies should focus on:
- Core modifications : Synthesize analogs with variations in the methoxy group (e.g., ethoxy, halogen substitution) or piperidine substituents to assess steric/electronic effects .
- Trifluoromethyl replacement : Compare bioactivity with methyl, chloro, or nitro groups at the pyridine 3-position .
- Functional assays : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) to correlate structural changes with activity . Use computational tools (e.g., molecular docking) to predict binding modes and prioritize analogs for synthesis .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
Contradictions often arise from assay variability or off-target effects. Mitigation approaches include:
- Standardized protocols : Replicate assays in multiple cell lines (e.g., HEK293, HeLa) with controlled conditions (e.g., serum-free media, fixed incubation times) .
- Counter-screening : Test against related targets (e.g., kinase panels) to rule out nonspecific interactions .
- Pharmacokinetic profiling : Measure metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 models) to distinguish intrinsic activity from bioavailability limitations .
Q. How can researchers elucidate the mechanism of action for this compound in a disease model?
A tiered experimental design is recommended:
- Target identification : Use affinity chromatography with a biotinylated probe of the compound, followed by LC-MS/MS to identify bound proteins .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling cascades .
- In vivo validation : Generate transgenic models (e.g., CRISPR knockouts of suspected targets) to confirm functional relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
